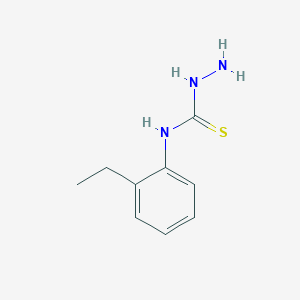

4-(2-Ethylphenyl)-3-thiosemicarbazide

Descripción

The exact mass of the compound N-(2-ethylphenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-3-(2-ethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-2-7-5-3-4-6-8(7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYAVYZOGZJQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374544 | |

| Record name | N-(2-Ethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16667-04-2 | |

| Record name | N-(2-Ethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Ethylphenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(2-Ethylphenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the compound 4-(2-Ethylphenyl)-3-thiosemicarbazide. Thiosemicarbazides are a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This document outlines the synthetic protocol, detailed characterization data, and a discussion of the potential biological significance of this specific derivative.

Core Data Summary

The key physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃N₃S |

| Molecular Weight | 195.28 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available in literature |

Table 2: Spectroscopic Data

| Technique | Data |

| FTIR (KBr, cm⁻¹) | Not available in literature |

| ¹H NMR (DMSO-d₆, ppm) | Not available in literature |

| ¹³C NMR (DMSO-d₆, ppm) | Not available in literature |

| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 196.0903[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic addition reaction between 2-ethylphenyl isothiocyanate and hydrazine hydrate. This is a well-established method for the preparation of 4-substituted thiosemicarbazides.

Materials:

-

2-Ethylphenyl isothiocyanate

-

Hydrazine hydrate (80-95%)

-

Ethanol (absolute)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath.

-

To the cooled and stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated product is collected by vacuum filtration.

-

Wash the solid product with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, a KBr pellet of the compound is prepared and the spectrum is recorded. Key vibrational bands to look for include N-H stretching, C=S stretching, and aromatic C-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Visualizing the Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward two-step logical process, starting from the commercially available 2-ethylaniline.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Aryl-3-Thiosemicarbazides: A Case Study Approach

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data available, a definitive crystal structure for 4-(2-Ethylphenyl)-3-thiosemicarbazide has not been deposited in publicly accessible crystallographic databases. This guide will, therefore, provide a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of a closely related and structurally representative compound, 4-phenyl-3-thiosemicarbazide and its derivatives. The principles and protocols described herein are directly applicable to the analysis of the title compound.

Introduction: The Significance of Thiosemicarbazides in Medicinal Chemistry

Thiosemicarbazides are a class of compounds characterized by a thiourea core with a hydrazine group. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and exhibit a broad spectrum of biological activities.[1][2] These activities include antibacterial, antifungal, antiviral, and anticancer properties, making them attractive scaffolds for drug discovery and development.[3][4]

The three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are fundamental to understanding the physicochemical properties and biological activity of these molecules. X-ray crystallography provides precise information on bond lengths, bond angles, conformational preferences, and non-covalent interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminates in the collection and analysis of X-ray diffraction data.

A general and widely adopted method for the synthesis of 4-aryl-3-thiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.

-

Reaction Scheme: A solution of the selected aryl isothiocyanate in a suitable solvent, such as ethanol, is treated with a stoichiometric amount of hydrazine hydrate. The reaction mixture is typically stirred at room temperature for several hours. The resulting solid product is then collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried. Recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, is often performed to obtain a purified product.

The workflow for the synthesis is illustrated in the diagram below:

The acquisition of high-quality single crystals is often the most challenging step in crystal structure determination. A common and effective method for growing crystals of organic molecules is slow evaporation.

-

Protocol: A saturated solution of the purified thiosemicarbazide derivative is prepared in a suitable solvent or a mixture of solvents at a slightly elevated temperature. The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetone, and chloroform. The hot, saturated solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Data Collection: A single crystal of appropriate size is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from radiation damage. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal through a series of angles to capture a complete set of diffraction data.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The workflow for crystallographic analysis is depicted below:

Crystal Structure Analysis of a Representative 4-Aryl-3-Thiosemicarbazide

While the specific data for this compound is not available, the following tables summarize typical crystallographic data and selected geometric parameters for a representative 4-aryl-3-thiosemicarbazide derivative, based on published structures of similar compounds.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₇H₉N₃S |

| Formula weight | 167.23 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.85 Å, b = 8.75 Å, c = 10.15 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 840 ų |

| Z | 4 |

| Density (calculated) | 1.32 Mg/m³ |

| Absorption coefficient | 0.35 mm⁻¹ |

| F(000) | 352 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 4500 |

| Independent reflections | 1900 [R(int) = 0.035] |

| Completeness to theta = 28.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1900 / 0 / 105 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Angle (°) |

| S1-C7 | 1.685(2) | N2-C7-N3 | 117.5(2) |

| N1-N2 | 1.395(2) | N2-C7-S1 | 122.3(1) |

| N2-C7 | 1.345(3) | N3-C7-S1 | 120.2(1) |

| N3-C1 | 1.425(3) | C1-N3-C7 | 128.5(2) |

| N3-C7 | 1.355(3) | N1-N2-C7 | 119.8(2) |

The molecular structure of 4-aryl-3-thiosemicarbazides typically reveals a nearly planar thiosemicarbazide backbone. The phenyl ring is generally twisted with respect to this plane. The C-S bond length is indicative of a double bond character. The conformation of the molecule is stabilized by intramolecular hydrogen bonds, often between the N-H of the hydrazine moiety and the nitrogen atom of the phenylamino group.

In the solid state, 4-aryl-3-thiosemicarbazide molecules are typically linked by a network of intermolecular hydrogen bonds. The most common hydrogen bonding motif involves the formation of dimers through N-H···S interactions. These dimers can then be further connected into more extended one-, two-, or three-dimensional networks, influencing the physical properties of the crystal, such as its melting point and solubility.

Conclusion

The crystal structure analysis of 4-aryl-3-thiosemicarbazides provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. This information is paramount for understanding their structure-activity relationships and for the rational design of new derivatives with enhanced biological activities. The experimental protocols and analytical principles detailed in this guide are fundamental to the field of chemical crystallography and are directly applicable to the structural elucidation of this compound and other related compounds of medicinal interest.

References

Spectroscopic and Synthetic Profile of 4-(2-Ethylphenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties (NMR and IR) and a standard synthetic protocol for 4-(2-Ethylphenyl)-3-thiosemicarbazide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed data presentation, experimental methodologies, and visual representations of the compound's structure and synthesis.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₁₃N₃S, is a derivative of thiosemicarbazide featuring a 2-ethylphenyl substituent at the N4 position.[1] Thiosemicarbazides are a well-established class of compounds with a wide range of biological activities, making their derivatives, such as this compound, promising candidates for further investigation in drug discovery programs.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the analysis of its structural analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl, aromatic, and thiosemicarbazide protons. The ethyl group will likely present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂–) protons due to spin-spin coupling.[1] The aromatic protons are anticipated to appear as a complex multiplet in the downfield region, typically between δ 6.8 and 8.5 ppm.[1] The protons of the thiosemicarbazide moiety (NH and NH₂) will appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The thiocarbonyl (C=S) carbon is a key diagnostic signal, typically appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | ¹³C NMR | ||

| Assignment | Expected Chemical Shift (δ, ppm) | Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | Triplet, ~1.2 | -CH₃ (ethyl) | ~15 |

| -CH₂- (ethyl) | Quartet, ~2.7 | -CH₂- (ethyl) | ~24 |

| Aromatic C-H | Multiplet, 6.8 - 7.5 | Aromatic C-H | 120 - 130 |

| -NH- (amide) | Broad singlet, ~8.0 - 9.5 | Aromatic C-N | 135 - 140 |

| -NH₂ (hydrazine) | Broad singlet, ~4.5 - 5.5 | Aromatic C-C₂H₅ | 130 - 135 |

| C=S (thiocarbonyl) | ~180 - 185 |

Note: The predicted chemical shifts are based on typical values for structurally related thiosemicarbazide derivatives and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Predicted FT-IR Spectroscopic Data

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (amine and amide) | Stretching | 3100 - 3400[1] |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1300 - 1400 |

| C=S (thione) | Stretching | 1200 - 1300[1] |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the nucleophilic addition of hydrazine hydrate to 2-ethylphenyl isothiocyanate.[1] This is a common and effective method for preparing 4-substituted thiosemicarbazides.

Materials and Reagents

-

2-Ethylphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

Procedure

-

In a round-bottom flask, dissolve hydrazine hydrate in ethanol.

-

While stirring the hydrazine hydrate solution, add 2-ethylphenyl isothiocyanate dropwise. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.[1]

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The formation of a white precipitate typically indicates the formation of the desired product.[1]

-

After the reaction is complete, the solid product is isolated by filtration.

-

The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The final product can be purified by recrystallization from a suitable solvent, such as ethanol.

Conclusion

This technical guide provides a summary of the expected spectroscopic properties and a reliable synthetic method for this compound. The presented data and protocols are intended to facilitate further research and development involving this compound. As with any chemical synthesis and characterization, appropriate safety precautions should be taken, and all experimental results should be validated through rigorous analysis.

References

Physical and chemical properties of 4-(2-Ethylphenyl)-3-thiosemicarbazide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Ethylphenyl)-3-thiosemicarbazide is a derivative of thiosemicarbazide, a class of compounds known for their wide range of biological activities. Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, antifungal, and antiviral agents. The biological activity of these compounds is often attributed to their ability to chelate metal ions and interact with various biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols for its synthesis and characterization based on related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16667-04-2 | |

| Molecular Formula | C₉H₁₃N₃S | PubChem[1] |

| Molecular Weight | 195.28 g/mol | CookeChem[2] |

| Appearance | White solid (predicted) | General knowledge |

| Melting Point | 125-127 °C | Vendor data |

| Solubility | Soluble in organic solvents like ethanol and DMSO (predicted) | General knowledge |

Synthesis

A standard and widely adopted method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of an appropriate isothiocyanate with hydrazine hydrate. For the synthesis of this compound, the logical precursor would be 2-ethylphenyl isothiocyanate.

General Experimental Protocol: Synthesis of 4-Aryl-3-thiosemicarbazides

This protocol is a generalized procedure based on the synthesis of similar thiosemicarbazide derivatives and can be adapted for the synthesis of this compound.[3][4]

Materials:

-

2-Ethylphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

A solution of 2-ethylphenyl isothiocyanate (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

To the cooled and stirring solution, a solution of hydrazine hydrate (1.0-1.2 equivalents) in ethanol is added dropwise.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated solid product is collected by filtration.

-

The collected solid is washed with cold ethanol and then dried under vacuum to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis workflow for this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3100 | N-H stretching | -NH₂, -NH- |

| 3100-3000 | Aromatic C-H stretching | Ar-H |

| 2960-2850 | Aliphatic C-H stretching | -CH₂CH₃ |

| ~1600 | N-H bending | -NH₂ |

| 1550-1450 | C=C stretching | Aromatic ring |

| ~1250 | C=S stretching | Thione |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. The expected signals would include those for the ethyl group protons (a triplet and a quartet), the aromatic protons on the phenyl ring, and the protons of the thiosemicarbazide moiety (NH and NH₂).[5][6]

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the two carbons of the ethyl group, the carbons of the aromatic ring, and the C=S carbon of the thiourea group, which is expected to appear significantly downfield.[5][6]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (195.28 g/mol ).[1]

Spectroscopic characterization workflow.

Potential Biological Activities

While no specific biological studies on this compound have been found, the broader class of thiosemicarbazides exhibits a wide range of pharmacological activities.[8][9]

Antimicrobial and Antifungal Activity

Many thiosemicarbazide derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism of action is often linked to the inhibition of essential enzymes in microorganisms or disruption of the cell membrane.[9][10]

Anticancer Activity

Thiosemicarbazides and their derivatives are well-documented for their anticancer activities.[7][11][12][13] Their mode of action can involve various pathways, including:

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition can halt cell proliferation.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Chelation of Metal Ions: Depriving cancer cells of essential metal ions required for their growth.

Experimental Protocols for Biological Evaluation

A common method to evaluate the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[14]

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing a microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Incubate the plates under appropriate conditions (temperature and time).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[3][11]

General Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Potential biological evaluation pathways.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active thiosemicarbazides. While specific experimental data on its synthesis, comprehensive spectroscopic characterization, and biological activities are not extensively reported, this guide provides a framework based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this compound, which may hold potential for future drug discovery and development efforts. Researchers are encouraged to use the provided general protocols as a starting point for their investigations into this and related molecules.

References

- 1. PubChemLite - this compound (C9H13N3S) [pubchemlite.lcsb.uni.lu]

- 2. This compound , 98+% , 16667-04-2 - CookeChem [cookechem.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. Cytotoxic and Antitumour Studies of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone and its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

Initial Biological Screening of 4-Aryl-3-Thiosemicarbazide Derivatives: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific biological screening data for 4-(2-Ethylphenyl)-3-thiosemicarbazide derivatives. This guide provides a comprehensive overview based on the biological screening of closely related 4-aryl-3-thiosemicarbazide and thiosemicarbazone analogs, offering insights into potential areas of investigation and established experimental protocols.

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds characterized by the -NH-CS-NH-NH- structural motif. They have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes.[3] This technical guide outlines the common initial biological screening assays performed on this class of compounds, supported by representative data and detailed experimental protocols.

Synthesis of 4-Aryl-3-Thiosemicarbazide Derivatives

The synthesis of 4-aryl-3-thiosemicarbazide derivatives is typically a straightforward process. A common method involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate in a suitable solvent like ethanol or methanol. The reaction mixture is usually stirred at room temperature or gently heated to afford the desired product.

For the synthesis of the corresponding thiosemicarbazones, the synthesized 4-aryl-3-thiosemicarbazide is then condensed with an appropriate aldehyde or ketone.[1]

Biological Screening

The initial biological evaluation of new thiosemicarbazide derivatives typically involves a battery of in vitro assays to assess their potential as therapeutic agents. The most common areas of investigation are their antimicrobial and anticancer activities.

Antimicrobial Activity

Thiosemicarbazide derivatives have been reported to exhibit activity against a range of microbial pathogens, including bacteria and fungi.[4][5] The initial screening is often performed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Representative Antimicrobial Activity of Thiosemicarbazide Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 3a | Staphylococcus aureus | 1.95 | [4] |

| 3a | MRSA ATCC 43300 | 3.9 | [4] |

| C1 | Staphylococcus aureus | Zone of Inhibition: 36 mm | [5] |

| C2 | Escherichia coli | Zone of Inhibition: 31 mm | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on a suitable agar medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (broth with inoculum) and a negative control (broth only) are included in each assay.

Anticancer Activity

Numerous thiosemicarbazone derivatives have demonstrated potent anticancer activity against various cancer cell lines.[6][7][8] The initial in vitro screening is typically performed using the MTT assay to assess the cytotoxicity of the compounds.

Table 2: Representative Anticancer Activity of Thiosemicarbazone Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5f | A549 (Lung Cancer) | 0.58 | [9] |

| AB2 | LNCaP (Prostate Cancer) | 108.14 | [6] |

| 3m | C6 (Glioma) | 9.08 µg/mL | [7] |

| 3m | MCF7 (Breast Cancer) | 7.02 µg/mL | [7] |

| 5a | B16F10 (Melanoma) | 0.7 µg/mL | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Potential Mechanisms of Action

The anticancer activity of thiosemicarbazones is often linked to their ability to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[11] Some derivatives have also been shown to target other enzymes like topoisomerase IIα.[6] The exact mechanism can vary depending on the specific chemical structure of the derivative.

Conclusion

While specific data for this compound derivatives are not currently available in the public domain, the broader class of 4-aryl-3-thiosemicarbazides and their corresponding thiosemicarbazones represent a promising scaffold for the development of new antimicrobial and anticancer agents. The experimental protocols and representative data presented in this guide provide a solid foundation for initiating the biological screening of novel derivatives within this chemical class. Further research into the synthesis and evaluation of this compound derivatives is warranted to explore their therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]

- 9. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archives.ijper.org [archives.ijper.org]

- 11. researchgate.net [researchgate.net]

Potential Antimicrobial Activity of 4-(2-Ethylphenyl)-3-thiosemicarbazide: A Technical Overview

Introduction

Thiosemicarbazides are a class of organic compounds characterized by the presence of a thiourea group linked to a hydrazine moiety. They serve as versatile precursors in the synthesis of various heterocyclic compounds and have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The antimicrobial potential of thiosemicarbazides and their derivatives, thiosemicarbazones, is attributed to their ability to chelate metal ions and interfere with crucial microbial enzymes.[2] This guide explores the potential antimicrobial profile of 4-(2-Ethylphenyl)-3-thiosemicarbazide by examining the established activities of analogous compounds.

Putative Mechanism of Antimicrobial Action

Molecular studies and docking simulations on thiosemicarbazide derivatives suggest a potential dual mechanism of action involving the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, and repair. By inhibiting these topoisomerases, thiosemicarbazides can disrupt DNA synthesis, ultimately leading to bacterial cell death.[1] The proposed signaling pathway for this inhibition is visualized below.

References

Investigating the anticancer potential of 4-(2-Ethylphenyl)-3-thiosemicarbazide.

An in-depth analysis of the anticancer potential of thiosemicarbazide derivatives, with a focus on 4-(2-Ethylphenyl)-3-thiosemicarbazide, reveals a class of compounds with significant promise in oncology research. While specific comprehensive studies on this compound are not extensively detailed in the provided search results, the broader family of thiosemicarbazides and their derivatives, thiosemicarbazones, have been widely investigated for their cytotoxic and antitumor activities.[1][2][3][4] This technical guide synthesizes the available information on related compounds to build a framework for investigating the potential of this compound as an anticancer agent.

Thiosemicarbazides and their derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of crucial enzymes involved in cancer cell proliferation, such as ribonucleotide reductase and topoisomerase II.[1][2] The biological activity of these compounds is often enhanced through coordination with metal ions.[5]

Data Presentation

Quantitative data on the cytotoxic activity of various thiosemicarbazone derivatives against different human cancer cell lines are summarized below. This data, extracted from studies on analogous compounds, provides a benchmark for the potential efficacy of this compound.

| Compound Class/Derivative | Cell Line | IC50 Value | Reference |

| N⁴-Phenyl-substituted 2-acetylpyridine thiosemicarbazones | MCF-7 (Breast Cancer) | 0.16 - 52 nM | [6] |

| N⁴-Phenyl-substituted 2-acetylpyridine thiosemicarbazones | T98G (Glioma) | 1.0 - 140 nM | [6] |

| N⁴-Phenyl-substituted 2-acetylpyridine thiosemicarbazones | U87 (Glioma) | 1.4 - 160 nM | [6] |

| 1-(Pyridin-3-yl)-4-(phenyl)thiosemicarbazide Derivative | A549 (Lung Carcinoma) | 589 ± 18 µM | [5] |

| Thiazole-based Thiosemicarbazone Derivative 9 | MCF-7 (Breast Cancer) | 14.6 ± 0.8 µM | [7] |

| 1-(amino N-(pyridin-3yl)methanethiol-4-(pyridin-2-yl) thiosemicarbazide) (H₂PPY) | Ehrlich Ascites Carcinoma | Significant decrease in viable cells | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the anticancer potential of thiosemicarbazide derivatives are crucial for reproducible research.

Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar 4-substituted phenyl thiosemicarbazides.[8]

-

Materials : 2-Ethylaniline, Carbon disulfide, Hydrazine hydrate, Ethanol.

-

Step 1: Synthesis of 2-Ethylphenyl isothiocyanate : React 2-ethylaniline with carbon disulfide in the presence of a base (e.g., aqueous sodium hydroxide) followed by treatment with an oxidizing agent or a chloroformate to yield the isothiocyanate intermediate.

-

Step 2: Synthesis of this compound :

-

Dissolve hydrazine hydrate (1 equivalent) in ethanol.

-

Add a solution of 2-ethylphenyl isothiocyanate (1 equivalent) in ethanol dropwise to the hydrazine hydrate solution while stirring vigorously in an ice bath.

-

Allow the reaction mixture to stand, promoting the precipitation of the product.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[5][7][9]

-

Cell Culture : Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment : Treat the cells with various concentrations of this compound dissolved in a suitable solvent (like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. The viable cells' mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Diagrams illustrating key processes provide a clear understanding of the experimental and molecular pathways.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Caption: Plausible signaling pathways for thiosemicarbazide-induced anticancer activity.

References

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]

- 6. N⁴-Phenyl-substituted 2-acetylpyridine thiosemicarbazones: cytotoxicity against human tumor cells, structure-activity relationship studies and investigation on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]

- 9. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Antifungal Screening Assays for 4-(2-Ethylphenyl)-3-thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to screen 4-(2-Ethylphenyl)-3-thiosemicarbazide and related thiosemicarbazide derivatives for antifungal activity. It includes detailed experimental protocols, a summary of potential antifungal activity based on related compounds, and a discussion of the probable mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antifungal agents.

Introduction: The Promise of Thiosemicarbazides in Antifungal Drug Discovery

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the urgent development of new antifungal agents with novel mechanisms of action. Thiosemicarbazides, a class of organic compounds characterized by the N-N-C(=S)-N skeleton, and their derivatives, thiosemicarbazones, have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.

Notably, numerous studies have highlighted the antifungal potential of 4-arylthiosemicarbazides.[1] This guide focuses on this compound, providing a framework for its evaluation as a potential antifungal candidate. While specific antifungal data for this exact compound is not extensively available in the public domain, this guide presents data from closely related 4-arylthiosemicarbazides to illustrate the potential efficacy and spectrum of activity for this class of compounds.

Data Presentation: Antifungal Activity of 4-Arylthiosemicarbazide Derivatives

Table 1: In Vitro Antifungal Activity of 4-Arylthiosemicarbazide Derivatives against Candida Species

| Compound Series | Substitution on Phenyl Ring | C. albicans ATCC 10231 MIC (µg/mL) | C. albicans ATCC 90028 MIC (µg/mL) | C. parapsilosis ATCC 22019 MIC (µg/mL) |

| 1 | p-NO2 | 100-200 | 100-200 | 50 |

| 1 | o,p-di-Cl | 100-200 | 100-200 | 50 |

| 1 | p-F | >200 | >200 | >200 |

| 1 | o-Br | >200 | >200 | >200 |

| 6 | o-OCH3 | 25 | 25 | 50 |

| 6 | o-CH3 | 50 | 50 | 50 |

Data sourced from a study on 4-arylthiosemicarbazides.[1] The series number corresponds to the core heterocyclic moiety attached to the thiosemicarbazide.

Experimental Protocols: Standardized Antifungal Susceptibility Testing

The following are detailed protocols for two standard methods for in vitro antifungal susceptibility testing, which are essential for evaluating the efficacy of compounds like this compound.

Broth Microdilution Method (CLSI M27-A3)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

-

This compound stock solution (typically in DMSO)

-

Positive control antifungal agent (e.g., Fluconazole)

-

Sterile saline or water

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a spectrophotometric plate reader.

Agar Disk Diffusion Method (CLSI M44-A2)

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a fungal isolate to an antifungal agent.

Materials:

-

Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile paper disks (6 mm in diameter)

-

Fungal inoculum, adjusted to a 0.5 McFarland standard

-

This compound solution of a known concentration

-

Positive control antifungal disks (e.g., Fluconazole)

-

Sterile swabs

Procedure:

-

Disk Preparation: Impregnate sterile paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely.

-

Inoculum Preparation: Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate to ensure a uniform lawn of growth.

-

Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the compound.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the workflows for the broth microdilution and agar disk diffusion assays.

Proposed Antifungal Mechanism of Action

Molecular docking studies on 4-arylthiosemicarbazides suggest that a potential mechanism of their antifungal action is the inhibition of N-myristoyltransferase (NMT).[1][2] NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This N-myristoylation is crucial for the proper localization and function of these proteins, many of which are involved in signal transduction, protein trafficking, and cell wall synthesis. Inhibition of NMT disrupts these vital cellular processes, leading to fungal cell death.

Another potential target for thiosemicarbazide derivatives is the ergosterol biosynthesis pathway, a well-established target for many clinically used antifungal drugs. Specifically, these compounds may inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.

The following diagram illustrates the proposed signaling pathway for the antifungal activity of this compound through the inhibition of N-myristoyltransferase.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for antifungal activity. This technical guide provides the necessary framework for its systematic evaluation, from standardized screening protocols to an understanding of its likely mechanism of action. While further studies are required to determine the specific antifungal spectrum and potency of this compound, the information presented herein serves as a robust starting point for researchers dedicated to the discovery of novel and effective antifungal therapies. The exploration of N-myristoyltransferase as a potential target for this class of compounds offers an exciting avenue for the development of antifungal agents with a novel mechanism of action, which could be crucial in combating the growing challenge of antifungal resistance.

References

Discovery of Novel 4-(2-Ethylphenyl)-3-thiosemicarbazide Analogs: A Technical Guide

Introduction: Thiosemicarbazides are a class of compounds characterized by the N-N-C(=S)-N scaffold and have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include antibacterial, antifungal, antiviral, and anticancer properties. The versatility of the thiosemicarbazide core allows for substitutions at various positions, leading to a vast library of derivatives with potentially enhanced potency and selectivity. This technical guide focuses on the discovery of novel analogs of 4-(2-ethylphenyl)-3-thiosemicarbazide, providing a comprehensive overview of their synthesis, potential biological activities, and the experimental protocols used for their evaluation. While specific biological data for the 4-(2-ethylphenyl) analog is not extensively available in the current literature, this guide leverages data from closely related 4-aryl-thiosemicarbazide analogs to provide a foundational understanding for researchers in the field. The PubChem database confirms the existence of this compound, providing its chemical structure and basic properties.[1]

Synthesis of 4-(Aryl)-3-thiosemicarbazide Analogs

The general synthesis of 4-aryl-3-thiosemicarbazides is a straightforward and efficient process, typically involving the reaction of a corresponding aryl isothiocyanate with hydrazine hydrate. The reaction is often carried out in an alcohol solvent, such as ethanol, at room temperature or with cooling.

Experimental Protocol: Synthesis of 4-(4-Ethylphenyl)-3-thiosemicarbazide

This protocol is adapted from the synthesis of the 4-ethylphenyl isomer and is representative for the synthesis of other 4-aryl-thiosemicarbazides.[2]

Materials:

-

4-Ethylphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Ice bath

Procedure:

-

Prepare a solution of hydrazine hydrate (5 mmol) in ethanol (10 mL).

-

In a separate flask, prepare a suspension of 4-ethylphenyl isothiocyanate (5 mmol) in ethanol (10 mL).

-

With vigorous stirring and cooling in an ice bath, add the suspension of 4-ethylphenyl isothiocyanate dropwise to the hydrazine hydrate solution.

-

Allow the reaction mixture to stand overnight.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid three times with water (30 mL).

-

Dry the product. For further purification, recrystallization from ethanol can be performed.

Expected Outcome: The procedure is expected to yield 4-(4-ethylphenyl)-3-thiosemicarbazide as a white powder. The reported yield for this specific analog is 88%.[2]

Synthesis of Thiosemicarbazone Derivatives

A common derivatization of 4-aryl-3-thiosemicarbazides is the condensation with various aldehydes or ketones to form the corresponding thiosemicarbazones. This reaction expands the chemical diversity and often leads to enhanced biological activity.

Experimental Protocol: General Synthesis of Thiosemicarbazones

This is a general procedure for the synthesis of thiosemicarbazone derivatives from a 4-aryl-3-thiosemicarbazide.[3]

Materials:

-

4-Aryl-3-thiosemicarbazide (1.0 mmol)

-

Substituted aldehyde or ketone (1.0 mmol)

-

Methanol (30 mL)

Procedure:

-

To a magnetically stirred solution of the 4-aryl-3-thiosemicarbazide (1.0 mmol) in methanol (30 mL) in a round bottom flask, add a solution of the desired aldehyde or ketone (1 mmol) at room temperature.

-

Stir the mixture for 24 hours.

-

After the reaction is complete, collect the precipitate by filtration.

-

Wash the filtered product with methanol (20 mL).

-

Dry the final product at room temperature.

References

- 1. PubChemLite - this compound (C9H13N3S) [pubchemlite.lcsb.uni.lu]

- 2. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Studies of 4-(2-Ethylphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

4-(2-Ethylphenyl)-3-thiosemicarbazide, with the molecular formula C9H13N3S and a molecular weight of 195.29 g/mol , belongs to the thiosemicarbazide class of compounds.[1] These molecules are characterized by a thiourea core with an amino group attached to one of the nitrogen atoms. The presence of the 2-ethylphenyl group introduces specific steric and electronic effects that influence the molecule's conformation and reactivity.

Structural Parameters

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the three-dimensional structure of molecules.[1] For a molecule like this compound, DFT calculations would provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. While specific data for the title compound is unavailable, Table 1 presents typical bond lengths and angles for a similar thiosemicarbazide derivative, providing an expected range of values.

Table 1: Predicted Geometrical Parameters for a Representative Thiosemicarbazide Analog

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.68 | N-N-C | 118 |

| C-N (thioamide) | 1.35 | C-N-C | 125 |

| N-N | 1.40 | N-C=S | 122 |

| C-N (phenyl) | 1.42 | C-N-H | 119 |

| C-C (aromatic) | 1.39 | H-N-H | 116 |

| Note: These values are illustrative and based on DFT calculations of analogous thiosemicarbazide structures. Actual values for this compound may vary. |

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of newly synthesized compounds. Computational methods can predict vibrational spectra (Infrared and Raman) which are invaluable for the interpretation of experimental data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Thiosemicarbazide Analog

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3400 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=S | Stretching | 850 - 600 |

| C-N | Stretching | 1350 - 1280 |

| N-N | Stretching | 1100 - 1000 |

| Note: These are typical frequency ranges and the exact values for this compound would be determined by its specific electronic and steric environment. |

Experimental and Computational Protocols

Synthesis Protocol

The synthesis of this compound is expected to follow a well-established procedure for the preparation of 4-substituted-3-thiosemicarbazides. This involves the nucleophilic addition of hydrazine hydrate to 2-ethylphenyl isothiocyanate.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Dissolution: Dissolve 2-ethylphenyl isothiocyanate in a suitable solvent, such as ethanol.

-

Addition: Add hydrazine hydrate dropwise to the solution while stirring.

-

Reaction: Continue stirring the mixture at room temperature for a specified period (typically several hours) to allow the reaction to go to completion.

-

Isolation: The product, this compound, is expected to precipitate out of the solution.

-

Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then dried.

Computational Protocol

Theoretical investigations of this compound would typically be performed using DFT calculations with a software package like Gaussian.

Computational Workflow:

Caption: Workflow for the computational analysis of this compound.

Detailed Methodology:

-

Structure Input: The 3D structure of this compound is built using a molecular editor.

-

Geometry Optimization: The structure is optimized to its lowest energy conformation using DFT. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[1]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR and Raman spectra.

-

Electronic Property Analysis: Further calculations are performed to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability.

Table 3: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiosemicarbazide Analog

| Parameter | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Ionization Potential | 5.5 to 6.5 |

| Electron Affinity | 0.5 to 1.5 |

| Note: These values are illustrative and based on DFT calculations of analogous thiosemicarbazide structures. |

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized.

Logical Relationship of Reactivity Analysis:

Caption: Logical flow from computational parameters to the prediction of chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the sulfur atom and the nitrogen atoms of the thiosemicarbazide moiety are expected to be the primary sites for electrophilic and hydrogen-bonding interactions, respectively.

Potential Applications in Drug Development

Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. These activities are often attributed to their ability to chelate metal ions, which can then interfere with biological processes. The computational studies outlined in this guide are the first step in the rational design of new therapeutic agents based on the this compound scaffold. Understanding the molecule's structure, electronic properties, and reactivity can aid in predicting its biological targets and designing more potent and selective derivatives.

References

An In-depth Technical Guide on the Lipophilicity and Physicochemical Parameters of 4-(2-Ethylphenyl)-3-thiosemicarbazide

This technical guide provides a comprehensive overview of the lipophilicity and other key physicochemical parameters of 4-(2-Ethylphenyl)-3-thiosemicarbazide. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers predicted and comparative experimental data, detailed experimental protocols for parameter determination, and visual representations of experimental workflows.

Physicochemical Data

The experimental physicochemical data for this compound is not extensively available in the public domain. However, predicted values and data for the related isomer, 4-(4-Ethylphenyl)-3-thiosemicarbazide, offer valuable insights.

Table 1: Predicted Physicochemical Parameters for this compound

| Parameter | Value | Source |

| Molecular Formula | C9H13N3S | PubChem[1] |

| Molecular Weight | 195.28 g/mol | Santa Cruz Biotechnology[2] |

| XlogP (Predicted) | 1.0 | PubChem[1] |

| Monoisotopic Mass | 195.08302 Da | PubChem[1] |

Table 2: Physicochemical Data for the Isomer 4-(4-Ethylphenyl)-3-thiosemicarbazide

| Parameter | Value | Source |

| Melting Point | 128-131°C | ChemicalBook[3][4] |

| Boiling Point (Predicted) | 314.5±35.0 °C | ChemicalBook[3][4] |

| Density (Predicted) | 1.226±0.06 g/cm3 | ChemicalBook[3][4] |

| pKa (Predicted) | 10.39±0.70 | ChemicalBook[3][4] |

| Water Solubility | Low | Alfa Aesar[5] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical parameters. The following sections outline standard methodologies applicable to thiosemicarbazide derivatives.

2.1. Determination of Lipophilicity (logP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for the experimental determination of lipophilicity.[6][7]

-

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. The logarithm of the capacity factor (log k) is linearly related to the logP value.

-

Instrumentation: A liquid chromatograph equipped with a UV detector and an RP-18 column is typically used.[6][7]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and water is used as the mobile phase. The analysis is performed isocratically with varying concentrations of the organic modifier.[6][7]

-

Procedure:

-

Prepare a series of mobile phases with different concentrations of the organic modifier (e.g., 50%, 60%, 70% methanol in water).

-

Prepare a stock solution of the test compound in the organic modifier.

-

Inject the sample onto the column and record the retention time for each mobile phase composition.

-

Calculate the capacity factor (k) for each run using the formula: k = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the dead time.

-

Plot log k versus the concentration of the organic modifier. Extrapolate the linear regression to 0% organic modifier to obtain the log kw value.

-

A calibration curve is constructed using a set of standards with known logP values. The logP of the test compound is then determined from this calibration curve.[7]

-

2.2. Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).

-

Principle: The pKa is the pH at which the compound is 50% ionized. This is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.

-

Instrumentation: A pH meter with a suitable electrode and a burette for the addition of the titrant.

-

Procedure:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system if the compound has low water solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

-

2.3. Determination of Aqueous Solubility

The shake-flask method is the classical approach for determining aqueous solubility.

-

Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution represents its solubility.

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of water.

-

Shake the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the sample to separate the undissolved solid.

-

Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Visualizations

3.1. Experimental Workflow for Lipophilicity Determination

The following diagram illustrates the general workflow for determining the lipophilicity (logP) of a compound using the RP-HPLC method.

Caption: Workflow for logP Determination by RP-HPLC.

3.2. Logical Relationship of Thiosemicarbazide Derivatives in Drug Discovery

While specific signaling pathways for this compound are not defined in the provided literature, the general class of thiosemicarbazides is explored for various biological activities. The following diagram illustrates the logical progression from synthesis to potential therapeutic applications.

Caption: Role of Thiosemicarbazide Derivatives in Drug Discovery.

References

- 1. PubChemLite - this compound (C9H13N3S) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE CAS#: 93693-01-7 [m.chemicalbook.com]

- 4. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE CAS#: 93693-01-7 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipophilicity-studies-on-thiosemicarbazide-derivatives - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 4-(2-Ethylphenyl)-3-thiosemicarbazide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(2-Ethylphenyl)-3-thiosemicarbazide is a substituted thiosemicarbazide derivative. Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including potential applications in medicinal chemistry. They serve as crucial intermediates in the synthesis of various heterocyclic compounds such as thiazoles, triazoles, and thiadiazoles. This document provides a detailed, step-by-step protocol for the synthesis of this compound, outlining the necessary reagents, equipment, and procedures for a successful synthesis. The protocol is based on the general reaction of substituted phenyl isothiocyanates with hydrazine hydrate.

Experimental Protocol

The synthesis of this compound is achieved through the reaction of 2-ethylphenyl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is a common and effective method for the preparation of 4-substituted-3-thiosemicarbazides.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Ethylphenyl isothiocyanate | ≥95% | Commercially Available |

| Hydrazine hydrate (N₂H₄·H₂O) | ≥98% | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Distilled Water (H₂O) | ||

| Ice Bath | ||

| Magnetic Stirrer and Stir Bar | ||

| Round-bottom flask | ||

| Dropping funnel | ||

| Buchner funnel and filter paper | ||

| Standard laboratory glassware |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (1 equivalent) in ethanol.

-

Addition of Isothiocyanate: Prepare a solution of 2-ethylphenyl isothiocyanate (1 equivalent) in ethanol. Add this solution dropwise to the stirring hydrazine hydrate solution using a dropping funnel. The reaction is exothermic, so maintain the temperature by placing the flask in an ice bath.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A solid precipitate of the product is expected to form.

-

Isolation of Product: Once the reaction is complete, the solid product is isolated by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol and then with distilled water to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum or in a desiccator.

-

Characterization: Characterize the final product, this compound, by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR).

Reaction Scheme:

Caption: Reaction workflow for the synthesis of this compound.

Data Presentation

The following table presents typical characterization data for a closely related compound, 4-(4-ethylphenyl)-3-thiosemicarbazide, which can be used as a reference for the expected data for the 2-ethylphenyl analog.

Table 1: Physicochemical and Spectroscopic Data of 4-(4-Ethylphenyl)-3-thiosemicarbazide

| Property | Value |

| Molecular Formula | C₉H₁₃N₃S |

| Molecular Weight | 195.28 g/mol |

| Appearance | White powder |

| Melting Point | 133-135 °C[1] |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | |

| ν(NH) | 3340, 3277, 3190[1] |

| ν(C-N) | 1278[1] |

| ν(C=S) | 1207[1] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | |

| CH₂CH ₃ | 0.97 (t, 3H, J = 7.6 Hz)[1] |

| CH ₂CH₃ | 2.37 (q, 2H, J = 7.6 Hz)[1] |

| NH₂ | 4.56 (s, 2H)[1] |

| Phenyl C₃,₅-H | 6.92-6.98 (m, 2H)[1] |

| Phenyl C₂,₆-H | 7.21-7.31 (m, 2H)[1] |

| N⁴-H | 8.85 (s, 1H)[1] |

| N²-H | 9.40 (s, 1H)[1] |

| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | |

| C H₃ | 16.00[1] |

| C H₂ | 27.89[1] |

| Phenyl C ₂,₆ | 124.03[1] |

| Phenyl C ₃,₅ | 127.58[1] |

| Phenyl C ₁ | 137.07[1] |

| Phenyl C ₄ | 139.93[1] |

| C =S | 179.63[1] |

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final characterized product.

References

Application Notes and Protocols for the Analytical Detection of 4-(2-Ethylphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Ethylphenyl)-3-thiosemicarbazide is a substituted thiosemicarbazide, a class of compounds known for a wide range of biological activities. As with any compound under investigation for pharmaceutical or other applications, robust and reliable analytical methods are essential for its detection and quantification in various matrices. These methods are crucial for pharmacokinetic studies, formulation analysis, quality control, and stability testing.

This document provides detailed application notes and protocols for two common analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The provided protocols are based on established methods for structurally similar aromatic thiosemicarbazide derivatives and serve as a comprehensive starting point for method development and validation.

Analytical Methods Overview

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)